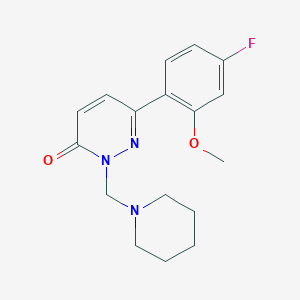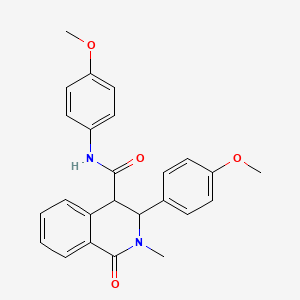
6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-フルオロ-2-メトキシフェニル)-2-(ピペリジン-1-イルメチル)ピリダジン-3(2H)-オンは、ピリダジノン類に属する合成有機化合物です。これらの化合物は、多様な生物活性と潜在的な治療用途で知られています。フェニル環上のフッ素原子とメトキシ基、およびピペリジニルメチル基の存在は、その独特の化学的性質に寄与しています。
2. 製法
合成経路と反応条件
6-(4-フルオロ-2-メトキシフェニル)-2-(ピペリジン-1-イルメチル)ピリダジン-3(2H)-オンの合成には、通常、複数のステップが必要です。
ピリダジノン核の形成: これは、適切なヒドラジン誘導体とジケトンまたはケトエステルの環化によって達成できます。
フルオロ基とメトキシ基の導入: フェニル環は、求電子置換反応を用いて官能基化することができます。
ピペリジニルメチル基の付加: このステップでは、多くの場合、ピペリジン環が導入される求核置換反応が用いられます。
工業生産方法
工業生産方法では、収率と純度を最大化するために反応条件を最適化することが含まれる場合があります。これには、温度、圧力、触媒の使用を制御することが含まれます。大規模生産には、連続フローリアクターや自動合成プラットフォームを使用できます。
3. 化学反応の解析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、アルデヒドまたはカルボン酸を生成します。
還元: 還元反応は、ピリダジノン核またはピペリジニルメチル基を標的にすることができ、潜在的に第二級アミンまたはアルコールを生成します。
置換: フェニル環上のフッ素原子は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、触媒的水素化などの還元剤が頻繁に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を置換反応で用いることができます。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、メトキシ基の酸化は、4-フルオロ-2-メトキシ安息香酸を生成する可能性があり、一方、ピリダジノン核の還元は、2-(ピペリジン-1-イルメチル)ピリダジン-3-オールを生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的標的との相互作用と生化学プローブとしての可能性を研究する。
医学: 癌、炎症、神経疾患などの治療における治療的可能性を調査する。
産業: 新素材の開発や化学反応における触媒としての潜在的な用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Fluoro and Methoxy Groups: The phenyl ring can be functionalized using electrophilic aromatic substitution reactions.
Attachment of the Piperidinylmethyl Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone core or the piperidinylmethyl group, potentially forming secondary amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-fluoro-2-methoxybenzoic acid, while reduction of the pyridazinone core may produce 2-(piperidin-1-ylmethyl)pyridazin-3-ol.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a biochemical probe.
Medicine: Investigating its therapeutic potential for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
6-(4-フルオロ-2-メトキシフェニル)-2-(ピペリジン-1-イルメチル)ピリダジン-3(2H)-オンの作用機序は、特定の分子標的との相互作用を伴います。これらには、酵素、受容体、イオンチャネルが含まれる場合があります。フッ素原子とピペリジニルメチル基の存在は、その結合親和性と選択性を高める可能性があります。この化合物は、シグナル伝達経路を調節し、観察された生物学的効果につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 6-(4-クロロ-2-メトキシフェニル)-2-(ピペリジン-1-イルメチル)ピリダジン-3(2H)-オン
- 6-(4-フルオロ-2-ヒドロキシフェニル)-2-(ピペリジン-1-イルメチル)ピリダジン-3(2H)-オン
- 6-(4-フルオロ-2-メトキシフェニル)-2-(モルホリン-4-イルメチル)ピリダジン-3(2H)-オン
比較
これらの類似の化合物と比較して、6-(4-フルオロ-2-メトキシフェニル)-2-(ピペリジン-1-イルメチル)ピリダジン-3(2H)-オンは、官能基の特定の組み合わせによって独自の特性を示す可能性があります。フッ素原子の存在は、その代謝安定性と結合親和性を高める可能性があり、一方、ピペリジニルメチル基は、その薬物動態プロファイルを影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 6-(4-chloro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
- 6-(4-fluoro-2-hydroxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
- 6-(4-fluoro-2-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one
Comparison
Compared to these similar compounds, 6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one may exhibit unique properties due to the specific combination of functional groups. The presence of the fluorine atom can enhance its metabolic stability and binding affinity, while the piperidinylmethyl group can influence its pharmacokinetic profile.
特性
分子式 |
C17H20FN3O2 |
|---|---|
分子量 |
317.36 g/mol |
IUPAC名 |
6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C17H20FN3O2/c1-23-16-11-13(18)5-6-14(16)15-7-8-17(22)21(19-15)12-20-9-3-2-4-10-20/h5-8,11H,2-4,9-10,12H2,1H3 |
InChIキー |
QSWMJXHNUGGOSF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CN3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11006484.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B11006489.png)
![N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11006497.png)
![1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11006503.png)
methanone](/img/structure/B11006509.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide](/img/structure/B11006514.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide](/img/structure/B11006525.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11006538.png)
![5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide](/img/structure/B11006539.png)
![2'-(butan-2-yl)-N-(6-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11006540.png)
![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11006545.png)
![2-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11006551.png)

